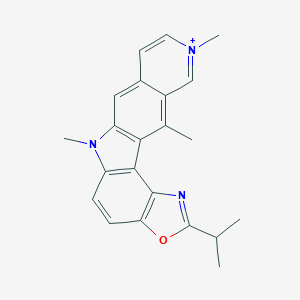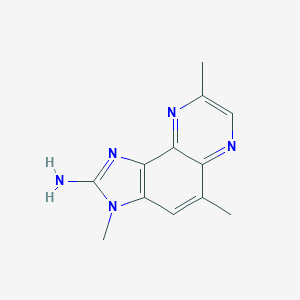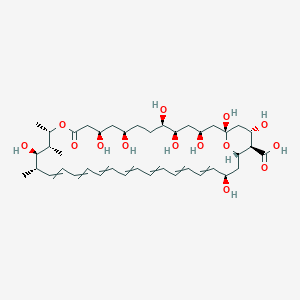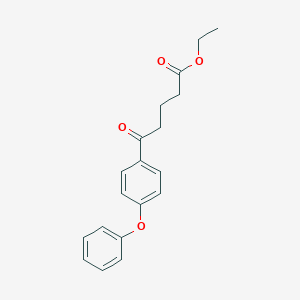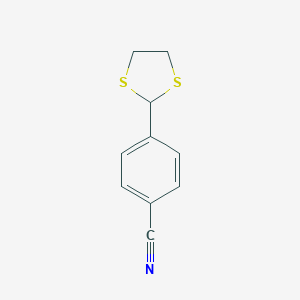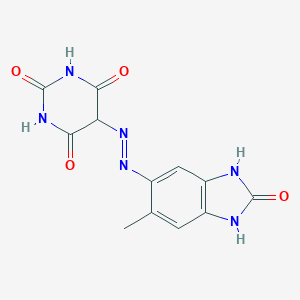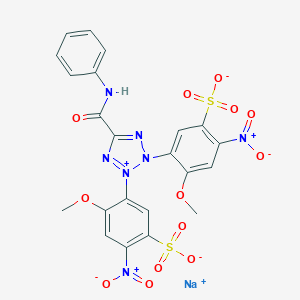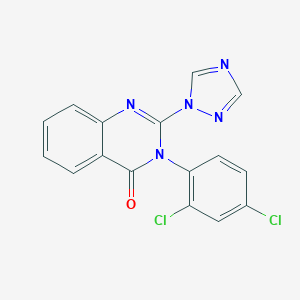![molecular formula C10H18O2 B009812 (1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol CAS No. 19898-60-3](/img/structure/B9812.png)
(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol, commonly known as Isopinocampheol, is a bicyclic alcohol compound with a unique structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as organic chemistry, biochemistry, and medicinal chemistry.
作用機序
The mechanism of action of Isopinocampheol is not well understood. However, studies have shown that it can interact with various biological targets, including enzymes and receptors. Isopinocampheol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to activate peroxisome proliferator-activated receptors, which are involved in the regulation of glucose and lipid metabolism.
生化学的および生理学的効果
Isopinocampheol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications. Isopinocampheol has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, Isopinocampheol has been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
Isopinocampheol has several advantages for lab experiments. It is readily available, and its synthesis is relatively simple and straightforward. Isopinocampheol is also stable under a wide range of conditions, making it suitable for various experimental conditions. However, Isopinocampheol has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are not well understood. Additionally, Isopinocampheol is not commercially available, and its synthesis requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on Isopinocampheol. One direction is to investigate its potential therapeutic applications further. Isopinocampheol has shown promising results in animal models of cancer, diabetes, and neurodegenerative diseases, and further research could lead to the development of new treatments for these conditions. Another direction is to investigate its mechanism of action further. Understanding how Isopinocampheol interacts with biological targets could provide insights into its potential applications and lead to the development of new drugs based on its structure. Finally, further research could focus on developing new synthetic methods for Isopinocampheol, which could make it more accessible and facilitate its use in various scientific applications.
Conclusion:
In conclusion, Isopinocampheol is a unique bicyclic alcohol compound with potential applications in various fields such as organic chemistry, biochemistry, and medicinal chemistry. Its synthesis is relatively simple and straightforward, and it has several advantages for lab experiments. Isopinocampheol has shown promising results in animal models of cancer, diabetes, and neurodegenerative diseases, and further research could lead to the development of new treatments for these conditions. Overall, Isopinocampheol is an exciting compound with significant potential for scientific research and applications.
合成法
The synthesis of Isopinocampheol involves the reduction of Pinocarvone with sodium borohydride in the presence of acetic acid. The reaction proceeds through a diastereoselective pathway, producing a mixture of (1alpha,3beta,4beta,6alpha)- and (1alpha,3beta,4beta,6beta)-3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol. The diastereomeric mixture can be separated by chromatography, and the desired compound can be obtained in good yield and purity.
科学的研究の応用
Isopinocampheol has been used in various scientific research applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a starting material for the synthesis of natural products, and as a ligand in catalytic reactions. Isopinocampheol has also shown potential as a therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases.
特性
CAS番号 |
19898-60-3 |
|---|---|
製品名 |
(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol |
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
(1S,3R,4S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-8,11-12H,4-5H2,1-3H3/t6-,7+,8+,10-/m1/s1 |
InChIキー |
AHVKNBRJVKCGKJ-UHFFFAOYSA-N |
異性体SMILES |
C[C@]1(C[C@H]2[C@H](C2(C)C)C[C@@H]1O)O |
SMILES |
CC1(C2C1CC(C(C2)O)(C)O)C |
正規SMILES |
CC1(C2C1CC(C(C2)O)(C)O)C |
その他のCAS番号 |
19898-59-0 19898-60-3 19898-61-4 22556-08-7 57457-02-0 57526-47-3 19898-58-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



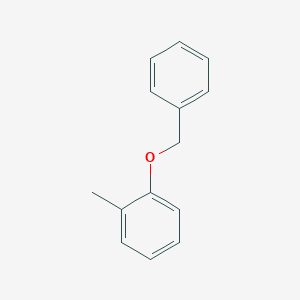
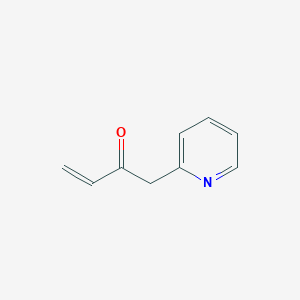
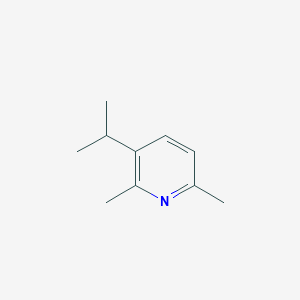
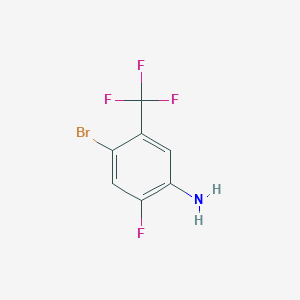
![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)
